Chemical synonyms for (S)-propylenediamine dihydrochloride
Chemical synonyms for (S)-propylenediamine dihydrochloride
An In-Depth Technical Guide to (S)-Propylenediamine Dihydrochloride for Advanced Research and Pharmaceutical Development
Introduction
(S)-Propylenediamine dihydrochloride, a chiral diamine, serves as a fundamental and high-value building block in modern organic chemistry. Its stereospecific structure makes it an indispensable component in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. The dihydrochloride salt form enhances its stability and solubility, simplifying handling and its incorporation into various reaction media. This guide offers a comprehensive overview of its chemical identity, properties, synthesis through chiral resolution, key applications, and essential safety protocols, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile compound.
Chemical Identity and Nomenclature
Precise identification of chemical reagents is paramount for experimental reproducibility and safety. (S)-Propylenediamine dihydrochloride is known by several synonyms across commercial and academic literature. Its key identifiers are consolidated below.
| Identifier Type | Value | Source(s) |
| Systematic Name | (S)-Propane-1,2-diamine dihydrochloride | [1] |
| Common Synonyms | (S)-(-)-1,2-Diaminopropane dihydrochloride, (S)-1,2-Propanediamine dihydrochloride, (S)-(-)-Propylenediamine dihydrochloride, L-1,2-Propanediamine dihydrochloride | [2] |
| CAS Number | 19777-66-3 | [3] |
| Molecular Formula | C₃H₁₀N₂·2HCl | [4] |
| MDL Number | MFCD00050706 | [2] |
| PubChem Substance ID | 24865810 | [5] |
| Beilstein/REAXYS No. | 5740936 | [5] |
Physicochemical and Optical Properties
The physical and optical characteristics of (S)-propylenediamine dihydrochloride are critical for its application, particularly in contexts requiring high enantiomeric purity.
| Property | Value | Source(s) |
| Molecular Weight | 147.04 g/mol | [4] |
| Appearance | White to off-white or yellowish crystalline powder | [4][6] |
| Melting Point | 227-229 °C (lit.) | |
| Optical Rotation | [α]²²/D: -4° (c = 20 in H₂O) | [2] |
| Solubility | Soluble in water | [2] |
| Key Feature | Hygroscopic |
The negative specific rotation ([α]) confirms the levorotatory nature of the (S)-enantiomer and is a primary indicator of its optical purity. The compound's hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent degradation.
Synthesis via Chiral Resolution
The industrial production of enantiomerically pure (S)-propylenediamine dihydrochloride relies on the separation of a racemic mixture of 1,2-diaminopropane.[7][8] The most common and scalable method is diastereomeric salt formation, a classical resolution technique.[9][10]
Principle of Resolution
This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[8][9] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[7] These salts possess different solubilities, allowing one to be selectively crystallized and separated from the other.
For (S)-propylenediamine, D-(-)-tartaric acid is a highly effective resolving agent. The reaction creates two diastereomeric salts: [(S)-propylenediammonium (R,R)-tartrate] and [(R)-propylenediammonium (R,R)-tartrate]. The former is typically less soluble in the chosen solvent system and preferentially crystallizes.
Experimental Protocol: Diastereomeric Salt Resolution
The following protocol is a representative procedure for the synthesis of (S)-propylenediamine dihydrochloride from its racemate.
Step 1: Formation and Crystallization of Diastereomeric Tartrate Salt
-
In a reaction vessel, dissolve 30.0 g of D-(-)-tartaric acid in 105 mL of water.
-
Add 8.0 g of racemic (±)-1,2-propanediamine to the solution and stir until fully dissolved.
-
Heat the mixture to reflux and maintain for 2 hours with continuous stirring.
-
After reflux, stop stirring and allow the solution to cool gradually to 80 °C and hold for 1 hour.
-
Continue to cool the solution slowly to room temperature to promote selective crystallization.
-
Filter the resulting precipitate and dry it under a vacuum to yield (S)-1,2-propanediamine ditartrate.[2]
Step 2: Conversion to Dihydrochloride Salt
-
Take the isolated (S)-1,2-propanediamine ditartrate (e.g., 16.1 g) and dissolve it in 150 mL of water in a new reaction flask, heating as necessary.
-
In a separate beaker, prepare a solution of 7.43 g of potassium chloride in 20 mL of water.
-
Add the potassium chloride solution to the tartrate salt solution.
-
Heat the combined mixture to 70 °C and stir for 2 hours.
-
Cool the reaction mixture and place it in a refrigerator to facilitate the precipitation of crystals.
-
Filter the mixture. The filtrate, which contains the desired product, is collected and distilled under reduced pressure to remove the solvent, yielding the final (S)-(-)-diaminopropane dihydrochloride solid.[2]
Causality: The choice of D-(-)-tartaric acid is crucial; its interaction with the (S)-amine creates a diastereomeric salt with a crystal lattice energy that favors precipitation over its (R)-amine counterpart. The subsequent conversion with KCl is a salt metathesis reaction, where the less soluble potassium bitartrate precipitates, leaving the highly water-soluble (S)-propylenediamine dihydrochloride in the solution.
Analytical Characterization
Verification of the identity, purity, and enantiomeric excess of (S)-propylenediamine dihydrochloride is essential for its use in regulated industries.
-
Purity Assessment : Overall purity is typically determined by nonaqueous titrimetry or gas chromatography (GC). [6]* Enantiomeric Purity : The enantiomeric excess (e.e.) is a critical parameter. It is confirmed using two primary methods:
-
Specific Optical Rotation : Measurement of the angle of rotation of plane-polarized light, as detailed in Section 2. [2] * Chiral High-Performance Liquid Chromatography (HPLC) : A highly accurate method that separates the (S) and (R) enantiomers, allowing for precise quantification of each. [6]* Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
| Hazard Category | Details | Source(s) |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Personal Protective Equipment (PPE) | N95-type dust mask, chemical safety goggles or face shield, and chemical-resistant gloves. | |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid dust generation. Keep away from incompatible materials such as strong oxidizing agents. [11][12][13] | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12]Store under an inert atmosphere due to its hygroscopic nature. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12] |
Conclusion
(S)-Propylenediamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically complex molecules. Its accessibility through robust chiral resolution methods and its versatility as a synthetic precursor solidify its importance in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling protocols allows researchers to harness its full potential in the pursuit of novel drugs and advanced materials.
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(S)-1,2-Diaminopropane dihydrochloride | CAS 19777-66-3. Arran Chemical Company. [Link]
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Chiral resolution. Wikipedia. [Link]
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(S)-(-)-propylenediamine dihydrochloride. ZXCHEM. [Link]
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Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Center for Biotechnology Information. [Link]
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(2R)-propane-1,2-diamine dihydrochloride. PubChem, National Institutes of Health. [Link]
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(S)-Propane-1,2-diamine Dihydrochloride. Pharmaffiliates. [Link]
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Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
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1,3-Propanediamine. NIST Chemistry WebBook. [Link]
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Newly synthesized palladium(II) complexes with dialkyl esters of (S,S)-propylenediamine-N,N'-di-(2,2'-di-(4-hydroxy-benzil))acetic acid: in vitro investigation of biological activities and HSA/DNA binding. ResearchGate. [Link]
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
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